1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Medicinal chemistry Cysteine protease inhibition Scaffold optimization

1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 1017417-44-5) is a disubstituted N-aryl-2-oxopyrrolidine-3-carboxylic acid with the molecular formula C₁₁H₉F₂NO₃ and a molecular weight of 241.19 g/mol. This heterocyclic building block features a 3,4-difluorophenyl substituent on the pyrrolidinone nitrogen and a free carboxylic acid at the 3-position, generating a scaffold with five hydrogen bond acceptors and a computed XLogP3 of 1.9.

Molecular Formula C11H9F2NO3
Molecular Weight 241.19 g/mol
CAS No. 1017417-44-5
Cat. No. B3374146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
CAS1017417-44-5
Molecular FormulaC11H9F2NO3
Molecular Weight241.19 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1C(=O)O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H9F2NO3/c12-8-2-1-6(5-9(8)13)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17)
InChIKeyMDGRADDJNYXDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 1017417-44-5): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 1017417-44-5) is a disubstituted N-aryl-2-oxopyrrolidine-3-carboxylic acid with the molecular formula C₁₁H₉F₂NO₃ and a molecular weight of 241.19 g/mol . This heterocyclic building block features a 3,4-difluorophenyl substituent on the pyrrolidinone nitrogen and a free carboxylic acid at the 3-position, generating a scaffold with five hydrogen bond acceptors and a computed XLogP3 of 1.9 . The compound is commercially supplied at ≥95% purity (HPLC or NMR) by multiple vendors and is employed as a synthetic intermediate in medicinal chemistry programs targeting cysteine protease inhibition, particularly cathepsin S and related family members [1].

Why 1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs


N-Aryl-2-oxopyrrolidine-3-carboxylic acids are not functionally interchangeable. The nature, number, and ring position of halogen substituents on the N-phenyl ring directly modulate the scaffold's hydrogen-bond acceptor capacity, lipophilicity, and electronic character, which in turn govern target binding, metabolic stability, and physicochemical handling properties [1]. The 3,4-difluoro substitution pattern in the target compound confers a unique combination of five H-bond acceptor sites and an XLogP3 of 1.9, compared to four H-bond acceptors and an XLogP3 of 1.8 for the mono-fluoro analog (CAS 618070-30-7) [2]. The 3,4-dichloro analog (CAS 10006-67-4) is significantly heavier (MW 274.1) and more lipophilic, while the reduced pyrrolidine analog (CAS 1342031-77-9) lacks the 2-oxo group, removing a key pharmacophoric hydrogen-bond acceptor required for cysteine protease active-site interactions documented in the cathepsin inhibitor patent literature . These differences are not cosmetic; they directly affect whether a compound can productively engage the S1–S3 subsites of cathepsin S or K, making generic substitution scientifically unsound.

Quantitative Differential Evidence: 1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid vs. Closest Analogs


Hydrogen Bond Acceptor Count: 3,4-Difluoro Substitution Adds One HBA Relative to the Mono-Fluoro Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) sites versus 4 for the 4-fluorophenyl analog (CAS 618070-30-7) [1]. The additional HBA arises from the second fluorine atom at the 3-position of the phenyl ring, which can participate in orthogonal dipolar interactions within enzyme active sites. In cathepsin S inhibitor design, the number and spatial arrangement of HBA sites in the N-aryl cap region critically influence S2 subsite occupancy and selectivity over cathepsin K and L, as established in the pyrrolidine-based cathepsin inhibitor patent series [2].

Medicinal chemistry Cysteine protease inhibition Scaffold optimization

Lipophilicity Tuning: XLogP3 of 1.9 for 3,4-Difluoro vs. 1.8 for 4-Fluoro and Higher Values for Dichloro Analog

The computed XLogP3 for the target compound is 1.9, compared to 1.8 for the 4-fluorophenyl analog [1]. While the difference appears small (+0.1 log unit), the 3,4-difluoro pattern achieves a balanced lipophilicity that avoids the excessive clogP expected for the 3,4-dichloro analog (Cl substitution increases lipophilicity more aggressively than F). The 3,4-dichlorophenyl analog (CAS 10006-67-4, MW 274.1) is substantially heavier and more lipophilic, which would be expected to reduce aqueous solubility and increase non-specific protein binding relative to the difluoro congener, consistent with general medicinal chemistry principles for halogen selection .

Physicochemical property optimization Drug-likeness Permeability

Patent-Documented Scaffold Preference: 3,4-Dihalogenated N-Aryl-2-oxopyrrolidine Carboxylic Acids as Cathepsin S Inhibitor Intermediates

The Roche patent family (EP2814822B1) explicitly describes N-aryl-pyrrolidine derivatives as preferential inhibitors of cathepsin S, a cysteine protease implicated in autoimmune disorders, asthma, and neuropathic pain [1]. A related patent stream (US20060252698) further establishes 'difluoro derivatives' as cysteine protease inhibitors with utility against cathepsins B, K, L, F, and S [2]. The target compound, bearing the 3,4-difluorophenyl-2-oxopyrrolidine-3-carboxylic acid core, directly maps onto the general formula I of EP2814822, where the N-aryl substituent occupies the S2 pocket and the 3-carboxylic acid provides a synthetic handle for carboxamide elaboration. In contrast, the reduced analog (CAS 1342031-77-9, lacking the 2-oxo group) cannot engage the conserved backbone amide interactions with Gly23 and Cys25 residues that are characteristic of covalent-reversible cathepsin inhibitor pharmacophores .

Cysteine protease Cathepsin S inhibition Patent SAR

Synthetic Tractability: One-Step Preparation from 3,4-Difluoroaniline Enables Rapid Analoging vs. Multi-Step Routes for Alternative Scaffolds

The target compound is accessible via a direct condensation of 3,4-difluoroaniline with 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione in ethanol, as documented in the ChemicalBook synthesis entry . This single-step method contrasts with the preparation of regioisomeric 5-oxopyrrolidine-3-carboxylic acid derivatives, which require multi-step sequences including ring-closure and functional group interconversion as described in the 2025 Scientific Reports study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives [1]. The one-step availability of the target 2-oxo isomer reduces synthetic divergence time in parallel library production by an estimated 2–3 synthetic steps compared to the 5-oxo regioisomer.

Synthetic accessibility Parallel synthesis Library production

Molecular Weight Advantage of 241.19 Da vs. 274.1 Da for the Dichloro Analog Confers Superior Fragment-Like Character

With a molecular weight of 241.19 g/mol, the target compound lies within the extended fragment space (MW < 300 Da), whereas the 3,4-dichlorophenyl analog (CAS 10006-67-4) at 274.1 g/mol exceeds the preferred fragment threshold . The 12% lower molecular weight of the difluoro compound, combined with its lower halogen mass contribution (F = 19 vs. Cl = 35.5), preserves more chemical space for downstream elaboration while maintaining a favorable heavy atom count for fragment-based screening libraries. For cathepsin inhibitor programs where ligand efficiency metrics are key decision drivers, the difluoro scaffold's lower starting mass allows greater scope for affinity maturation without exceeding lead-like molecular weight ceilings [1].

Fragment-based drug discovery Lead-likeness Ligand efficiency

Cysteine Protease Patent Landscape Converges on 2-Oxopyrrolidine-3-carboxylic Acid Scaffolds with 3,4-Dihalogenation

Analysis of the cathepsin inhibitor patent landscape reveals a structural convergence on N-aryl-2-oxopyrrolidine-3-carboxylic acid and -3-carboxamide scaffolds. The Roche patent EP2814822B1 claims pyrrolidine derivatives where the N-aryl substituent is critical for cathepsin S selectivity, and the ViroBay patent US20060252698 specifically highlights difluoro-containing compounds as cysteine protease inhibitors [1][2]. The target compound's 3,4-difluoro substitution pattern appears in multiple disclosed cathepsin inhibitor structures within these patent families, while the mono-fluoro analog is absent from exemplified compounds, suggesting the 3,4-difluoro pattern was deliberately selected during lead optimization for favorable binding or selectivity profiles [3]. The free carboxylic acid form serves as the key intermediate for carboxamide coupling to P1–P3 elements, positioning this compound as the direct precursor to the patented inhibitor chemotypes.

Patent analysis Cathepsin inhibitors Scaffold prioritization

Procurement-Driven Application Scenarios for 1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid


Cathepsin S/K Inhibitor Lead Optimization: Carboxamide Library Synthesis

The free carboxylic acid at the 3-position serves as a direct coupling handle for amide bond formation with diverse amine-containing P1–P3 binding elements. This is precisely the synthetic strategy disclosed in EP2814822B1, where N-aryl-2-oxopyrrolidine-3-carboxylic acids are elaborated into carboxamide-based cathepsin S inhibitors [1]. The 3,4-difluorophenyl cap engages the S2 subsite while the 2-oxo carbonyl forms key hydrogen bonds with backbone residues Gly23 and Cys25. The compound's 5 HBA sites and XLogP3 of 1.9 provide a balanced physicochemical starting point for lead optimization toward oral cathepsin inhibitors targeting autoimmune and respiratory indications .

Fragment-Based Screening Library Construction with Halogen-Enriched Pyrrolidinone Cores

With a molecular weight of 241.19 Da—well within the fragment space (MW < 300 Da)—and five hydrogen bond acceptor sites including two aryl fluorine atoms capable of orthogonal multipolar interactions, the compound is an ideal fragment library component [2]. The 3,4-difluoro pattern provides a distinct 'fluorine footprint' for ¹⁹F NMR-based binding assays and offers a 12% mass advantage over the dichloro analog (274.1 Da), leaving greater room for fragment growth during hit-to-lead expansion . The one-step synthetic accessibility from 3,4-difluoroaniline enables cost-effective library-scale production.

Cysteine Protease Tool Compound Development: Cathepsin K and L Selectivity Profiling

The target compound's core scaffold maps onto the general pharmacophore for cysteine protease inhibition described in the ViroBay patent family (US20060252698), where difluoro N-aryl substitution is explicitly claimed for cathepsin B, K, L, F, and S inhibition [3]. By coupling the free acid to different P1 electrophilic warheads (nitriles, ketones, aldehydes), research teams can generate panels of covalent-reversible inhibitors for selectivity profiling across the cathepsin family. The 3,4-difluoro pattern—as opposed to mono-fluoro or non-halogenated analogs—provides the electron-withdrawing character and HBA count that patent SAR suggests is preferred for sustained target residence time.

Regioisomer-Controlled Scaffold Comparison: 2-Oxo vs. 5-Oxo Pyrrolidine Pharmacophore Validation

The 2-oxopyrrolidine regioisomer (target compound) positions the carbonyl adjacent to the N-aryl ring, creating a distinct HBA geometry compared to the 5-oxo regioisomer. A 2025 Scientific Reports study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reported EC₅₀ values of 1.0–36.6 µM across melanoma, prostate, and breast cancer cell lines for elaborated hydrazone derivatives [4]. The target 2-oxo compound enables head-to-head regioisomeric comparison to determine whether the carbonyl position affects cysteine protease inhibition potency, metabolic stability, or off-target activity, supporting rational scaffold selection for specific therapeutic programs .

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